

Butoxyethoxydimethylsilane chemical properties and structure

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Compound of Interest

Compound Name: Butoxyethoxydimethylsilane

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Butoxyethoxydimethylsilane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butoxyethoxydimethylsilane is an organosilicon compound belonging to the alkoxysilane family. These compounds are characterized by the presence of one or more alkoxy groups (-OR) attached to a silicon atom. This technical guide provides a comprehensive overview of the core chemical properties and structure of **Butoxyethoxydimethylsilane**, drawing from available data and general knowledge of related alkoxysilanes. Due to the limited availability of specific experimental data for this particular compound, some information is presented in the context of general alkoxysilane chemistry.

Chemical Properties and Structure

Butoxyethoxydimethylsilane is identified by the Chemical Abstracts Service (CAS) number 764650-43-3.^[1] Its chemical structure consists of a central silicon atom bonded to two methyl groups, one butoxy group, and one ethoxy group.

Table 1: Chemical and Physical Properties of Butoxyethoxydimethylsilane

Property	Value	Source
CAS Number	764650-43-3	[1]
Molecular Formula	C8H20O2Si	[1]
Molecular Weight	176.33 g/mol	Calculated
Boiling Point	Data not available	
Melting Point	Data not available	
Density	Data not available	
Solubility	Data not available	

Note: Specific experimental data for the boiling point, melting point, density, and solubility of **Butoxyethoxydimethylsilane** are not readily available in the public domain. Properties of structurally similar dialkoxydimethylsilanes, such as 3-aminopropyldimethylethoxysilane (Boiling Point: 60 °C at 8 mmHg), can provide an estimation, but direct experimental validation is necessary.[2]

Chemical Structure

The structure of **Butoxyethoxydimethylsilane** is depicted in the following diagram:

Figure 1: Chemical structure of **Butoxyethoxydimethylsilane**.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **Butoxyethoxydimethylsilane** are not widely published. However, general methods for the synthesis and analysis of alkoxydimethylsilanes can be adapted.

Synthesis

A common method for the synthesis of dialkoxydimethylsilanes involves the reaction of dichlorodimethylsilane with the corresponding alcohols in the presence of a base to neutralize the HCl byproduct.

General Experimental Workflow for Synthesis:



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Figure 2: Generalized workflow for the synthesis of dialkoxydimethylsilanes.

Detailed Methodology (Hypothetical):

- **Reaction Setup:** A reaction flask equipped with a stirrer, dropping funnel, and condenser is charged with a solution of dichlorodimethylsilane in an inert solvent (e.g., hexane or toluene) under an inert atmosphere (e.g., nitrogen or argon).
- **Alcohol Addition:** A stoichiometric mixture of butanol and ethanol, along with a tertiary amine base (e.g., triethylamine or pyridine), is added dropwise to the stirred solution of dichlorodimethylsilane. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
- **Reaction and Neutralization:** The reaction mixture is stirred for several hours at room temperature or with gentle heating to ensure complete reaction. The tertiary amine neutralizes the hydrogen chloride gas that is formed during the reaction, precipitating as a salt.
- **Workup:** The precipitated salt is removed by filtration. The filtrate, containing the crude product, is then washed with water to remove any remaining salts and base.
- **Purification:** The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate) and the solvent is removed by rotary evaporation. The final product, **Butoxyethoxydimethylsilane**, is purified by fractional distillation under reduced pressure.

Analysis

Gas chromatography (GC) is a common and effective technique for the analysis of volatile silanes like **Butoxyethoxydimethylsilane**.^{[3][4][5]}

General Gas Chromatography (GC) Protocol:

- **Sample Preparation:** A dilute solution of **Butoxyethoxydimethylsilane** is prepared in a suitable solvent, such as hexane or heptane.
- **Instrumentation:** A gas chromatograph equipped with a capillary column (e.g., a non-polar or medium-polarity column) and a flame ionization detector (FID) is used.
- **GC Conditions:**
 - **Injector Temperature:** Typically set above the boiling point of the analyte and solvent.
 - **Oven Temperature Program:** A temperature gradient is often employed to ensure good separation of the analyte from any impurities or byproducts.
 - **Carrier Gas:** An inert gas such as helium or nitrogen is used as the mobile phase.
 - **Detector Temperature:** Set high enough to prevent condensation of the analyte.
- **Data Analysis:** The retention time of the peak corresponding to **Butoxyethoxydimethylsilane** is used for qualitative identification, and the peak area is used for quantitative analysis against a known standard.

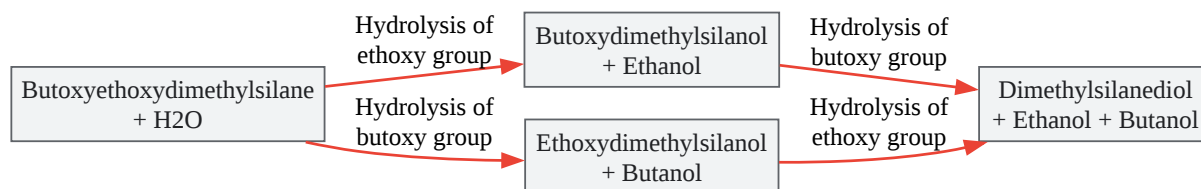
Signaling Pathways and Logical Relationships

While **Butoxyethoxydimethylsilane** is not directly involved in biological signaling pathways, its reactivity is governed by the principles of alkoxysilane chemistry, primarily hydrolysis and condensation. These reactions are fundamental to the application of alkoxysilanes as coupling agents and in sol-gel processes.

Hydrolysis of Butoxyethoxydimethylsilane

The hydrolysis of **Butoxyethoxydimethylsilane** involves the cleavage of the silicon-oxygen bond of the alkoxy groups by water, leading to the formation of silanol intermediates and the corresponding alcohols (butanol and ethanol). This reaction can be catalyzed by either acids or bases.^{[6][7][8]}

General Hydrolysis Pathway:



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Figure 3: Stepwise hydrolysis pathway of **Butoxyethoxydimethylsilane**.

The initial hydrolysis of either the ethoxy or butoxy group forms a silanol intermediate. Subsequent hydrolysis of the remaining alkoxy group leads to the formation of dimethylsilanediol. These silanol intermediates are often unstable and can undergo self-condensation to form siloxane bonds (Si-O-Si). The rate of hydrolysis is influenced by factors such as pH, water concentration, and the steric bulk of the alkoxy groups.[9][10]

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